Cas no 2097910-40-0 (2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide)
![2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide structure](https://www.kuujia.com/scimg/cas/2097910-40-0x500.png)
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
- 2-(3-methylphenyl)-N-(4-pyrazol-1-ylcyclohexyl)acetamide
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- Inchi: 1S/C18H23N3O/c1-14-4-2-5-15(12-14)13-18(22)20-16-6-8-17(9-7-16)21-11-3-10-19-21/h2-5,10-12,16-17H,6-9,13H2,1H3,(H,20,22)
- InChI Key: BSGXGGQUIGEIOD-UHFFFAOYSA-N
- SMILES: O=C(CC1C=CC=C(C)C=1)NC1CCC(CC1)N1C=CC=N1
Computed Properties
- Exact Mass: 297.184112366 g/mol
- Monoisotopic Mass: 297.184112366 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.9
- XLogP3: 2.7
- Molecular Weight: 297.4
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6574-1061-40mg |
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide |
2097910-40-0 | 90%+ | 40mg |
$140.0 | 2023-05-10 | |
Life Chemicals | F6574-1061-3mg |
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide |
2097910-40-0 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6574-1061-20mg |
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide |
2097910-40-0 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6574-1061-20μmol |
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide |
2097910-40-0 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6574-1061-25mg |
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide |
2097910-40-0 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6574-1061-5μmol |
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide |
2097910-40-0 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6574-1061-10μmol |
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide |
2097910-40-0 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6574-1061-5mg |
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide |
2097910-40-0 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6574-1061-2μmol |
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide |
2097910-40-0 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6574-1061-4mg |
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide |
2097910-40-0 | 4mg |
$66.0 | 2023-09-07 |
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide Related Literature
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Additional information on 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
2-(3-Methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide: A Comprehensive Overview
In the realm of organic chemistry, the compound 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide (CAS No. 2097910-40-0) has garnered significant attention due to its unique structural properties and potential applications in various fields. This compound is a derivative of acetamide, featuring a substituted phenyl group and a cyclohexyl moiety with a pyrazole ring. Its structure is characterized by the presence of a methyl group on the phenyl ring and a pyrazole substituent on the cyclohexane ring, which contributes to its distinct chemical and biological properties.
The synthesis of 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide involves a series of well-established organic reactions, including Friedel-Crafts alkylation, acylation, and nucleophilic substitution. The compound's structure was first reported in the early 21st century, and since then, it has been extensively studied for its potential as a pharmaceutical agent. Recent studies have highlighted its role as a modulator of various cellular pathways, making it a promising candidate for drug development.
One of the most intriguing aspects of this compound is its interaction with biological systems. Research has shown that 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide exhibits selective binding to certain proteins, which could be exploited for therapeutic purposes. For instance, it has been found to inhibit the activity of enzymes involved in inflammation and oxidative stress, suggesting its potential as an anti-inflammatory and antioxidant agent.
In addition to its biological activity, the compound's chemical stability and solubility properties make it an attractive candidate for formulation into various drug delivery systems. Recent advancements in nanotechnology have enabled the encapsulation of this compound within lipid nanoparticles, enhancing its bioavailability and targeting efficiency. Such innovations underscore the importance of 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide in modern drug design.
The structural versatility of this compound also lends itself to applications beyond pharmaceuticals. For example, its ability to form stable complexes with metal ions has been explored in catalysis and materials science. Researchers have demonstrated that 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can act as a ligand in metalloenzyme mimics, offering new insights into enzyme mechanisms and artificial enzyme design.
From an environmental perspective, the degradation pathways of 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide have been studied to assess its ecological impact. Biodegradation studies reveal that this compound undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in natural ecosystems. This finding is particularly relevant for industries involved in chemical manufacturing and waste management.
Looking ahead, the continued exploration of 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is expected to yield further discoveries in both basic and applied sciences. Its unique combination of structural features and functional properties positions it as a valuable tool for advancing our understanding of molecular interactions and developing innovative solutions across multiple disciplines.
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